molecular formula C15H14O3 B12617120 Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate CAS No. 918309-63-4

Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate

Cat. No.: B12617120
CAS No.: 918309-63-4
M. Wt: 242.27 g/mol
InChI Key: ZPOZSJNQPJQTNJ-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is an organic compound that features a naphthalene ring attached to a prop-2-en-1-yl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-yl amines with 3-phenylprop-2-en-1-yl bromide in acetonitrile . The reaction conditions are mild, with the mixture being heated at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions, while the carbonate group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-yl)prop-2-yn-1-yl carbonate
  • 3-(Naphthalen-1-yl)prop-2-en-1-yl bromide
  • 3-(Naphthalen-1-yl)prop-2-yn-1-yl amine

Uniqueness

Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is unique due to its specific combination of a naphthalene ring and a prop-2-en-1-yl carbonate group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

918309-63-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-naphthalen-1-ylprop-2-enyl carbonate

InChI

InChI=1S/C15H14O3/c1-17-15(16)18-11-5-9-13-8-4-7-12-6-2-3-10-14(12)13/h2-10H,11H2,1H3

InChI Key

ZPOZSJNQPJQTNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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